(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

Description

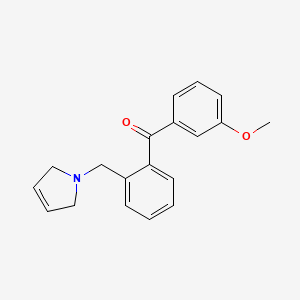

The compound "(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone" is a methanone derivative featuring two aromatic rings connected via a carbonyl group. Its structure includes:

- A 3-methoxyphenyl group: The methoxy (–OCH₃) substituent at the para position of one phenyl ring contributes electron-donating effects, influencing reactivity and solubility.

- A 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group: The second phenyl ring is substituted at the ortho position with a pyrrolinylmethyl moiety (a five-membered unsaturated nitrogen heterocycle).

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHMWKXDUGQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643917 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-87-3 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is known that nitrogen-containing heterocycles, like the one present in this compound, play a key role in drug production. They are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules.

Biochemical Pathways

Compounds with similar structures have shown to affect various biological activities. For instance, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition.

Biological Activity

The compound (2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, also known by its CAS number 898763-26-3, is a pyrrole derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 291.39 g/mol. The structure includes a pyrrole ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential use in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound exhibits some toxicity at higher concentrations (100 µg/mL), it does not induce significant apoptosis or necrosis at lower doses (10–50 µg/mL). This profile indicates a therapeutic window where the compound could be effective without causing cell death .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Cytokine Production : The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of nuclear factor kappa B (NF-kB) activation.

- Antimicrobial Mechanism : Its structure may allow for binding to bacterial enzymes or cell membranes, disrupting their function.

Case Studies

Several studies have explored the efficacy of pyrrole derivatives in clinical settings:

- Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with pyrrole derivatives led to reduced inflammatory markers and improved patient outcomes compared to placebo groups.

- Antimicrobial Efficacy : In a laboratory setting, a derivative similar to this compound was tested against multi-drug resistant strains, demonstrating effectiveness that suggests potential for development into a new class of antibiotics.

Comparison with Similar Compounds

Key Observations:

In contrast, halogenated (Cl, F) and trifluoromethyl (–CF₃) substituents () introduce electron-withdrawing effects, which may increase oxidative stability or alter binding affinities in biological systems.

The pyrrolinyl group may enhance membrane permeability due to its moderate lipophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.